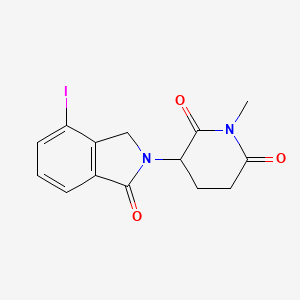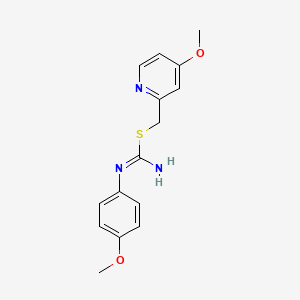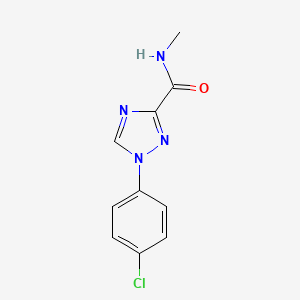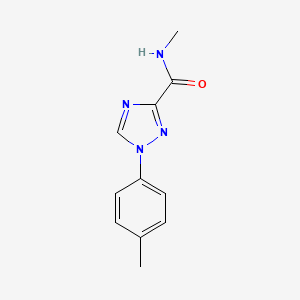![molecular formula C27H27N3O B13367985 7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol](/img/structure/B13367985.png)
7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol is a complex organic compound that features a quinolinol core substituted with a piperazinyl group and phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol typically involves multiple steps, starting with the preparation of the quinolinol core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazinyl group is then introduced through nucleophilic substitution reactions, often using piperazine and suitable electrophiles. The phenyl rings are typically added via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
化学反応の分析
Types of Reactions
7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl rings and the piperazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases, and various catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce fully saturated analogs.
科学的研究の応用
7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol involves its interaction with specific molecular targets. The piperazinyl group can interact with various receptors or enzymes, modulating their activity. The phenyl rings and quinolinol core contribute to the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes .
類似化合物との比較
Similar Compounds
- N-(4-Methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- 4-(4-Methylpiperazin-1-ylmethyl)benzonitrile
- 4-(4-Methyl-1-piperazinylmethyl)benzoic acid
Uniqueness
7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinolinol core with a piperazinyl group and phenyl rings makes it a versatile compound for various applications.
特性
分子式 |
C27H27N3O |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
7-[(4-methylphenyl)-(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C27H27N3O/c1-20-9-11-22(12-10-20)26(24-14-13-21-6-5-15-28-25(21)27(24)31)30-18-16-29(17-19-30)23-7-3-2-4-8-23/h2-15,26,31H,16-19H2,1H3 |
InChIキー |
ZZGALCYCZPTXOI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)N4CCN(CC4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide](/img/structure/B13367903.png)


![N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B13367931.png)
![N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine](/img/structure/B13367933.png)
![N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13367942.png)
![6-[(2,6-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367948.png)
![butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B13367952.png)
![1-(3-Chloro-4-methylphenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13367954.png)
![3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13367959.png)

![Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13367980.png)
![3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B13367981.png)

